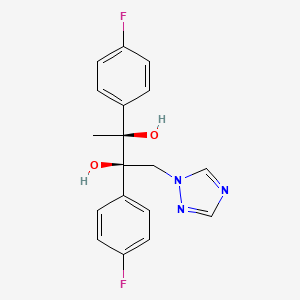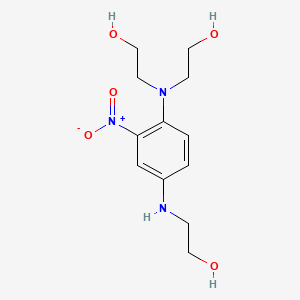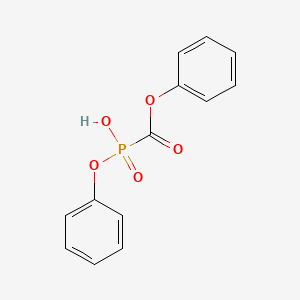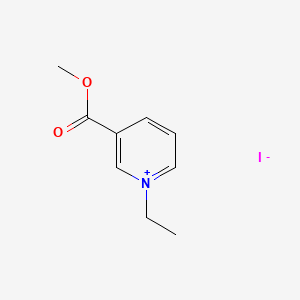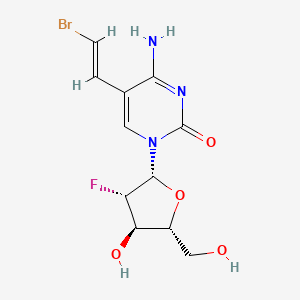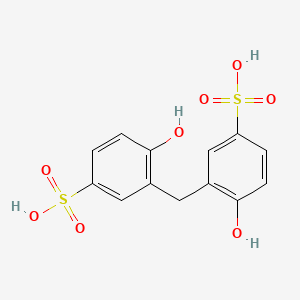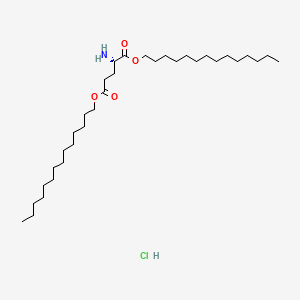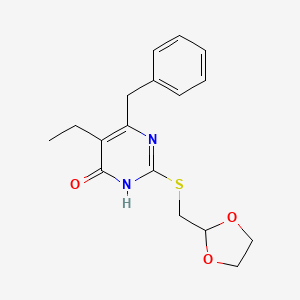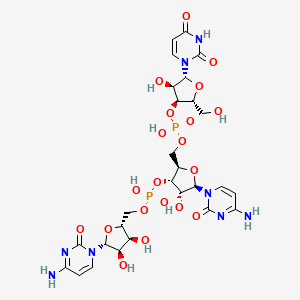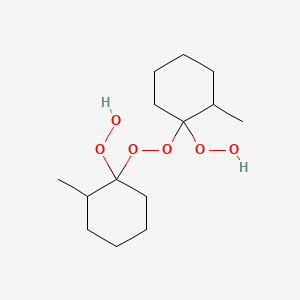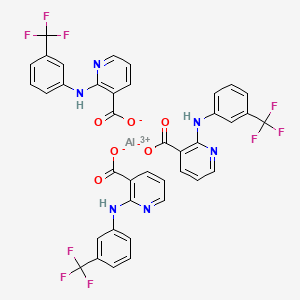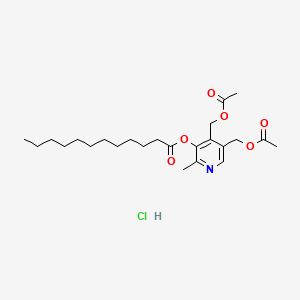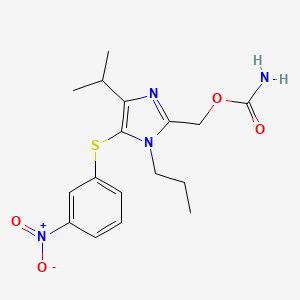
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a nitrophenylthio group, and a carbamoyloxymethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the isopropyl and n-propyl groups, and the attachment of the nitrophenylthio and carbamoyloxymethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole
- 1H-Imidazole-2-methanol,4-(1-methylethyl)-5-[(3-nitrophenyl)thio]-1-(phenylmethyl)-, carbamate (ester)
Uniqueness
2-Carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1-n-propyl-1H-imidazole stands out due to its specific substitution pattern on the imidazole ring, which imparts unique chemical and biological properties
Properties
CAS No. |
178979-40-3 |
|---|---|
Molecular Formula |
C17H22N4O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C17H22N4O4S/c1-4-8-20-14(10-25-17(18)22)19-15(11(2)3)16(20)26-13-7-5-6-12(9-13)21(23)24/h5-7,9,11H,4,8,10H2,1-3H3,(H2,18,22) |
InChI Key |
GTBSGMJDKNDILQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=C1SC2=CC=CC(=C2)[N+](=O)[O-])C(C)C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


